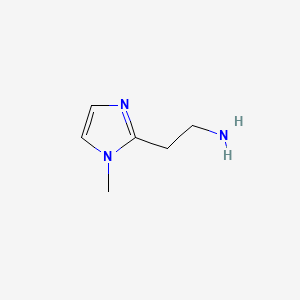
3-苯氧基苯甲酸甲酯
描述
Methyl 3-phenoxybenzoate (MPB) is a synthetic compound with a wide range of applications in scientific research. It is used as a preservative, an insecticide, and a fungicide in a variety of products and processes. MPB has also been studied for its potential therapeutic applications in the treatment of various diseases. In
科学研究应用
药理活性
3-苯氧基苯甲酸甲酯: 已被研究其潜在的药理活性。该化合物的衍生物,例如2-氰基丙-2-基3-苯氧基苯甲酸酯,在表现出过氧化物酶体增殖物激活受体γ(PPAR-γ)激动剂活性方面显示出希望。 这种活性意义重大,因为PPAR-γ在葡萄糖和脂质代谢的调节中起着至关重要的作用,使其成为糖尿病治疗的目标 。 此外,这些衍生物已被发现能够激活葡萄糖激酶并抑制蛋白质糖基化,这些是控制糖尿病和预防与该疾病相关的并发症的重要因素 .
抗糖基化特性
3-苯氧基苯甲酸甲酯衍生物的抗糖基化特性特别值得注意。糖基化是一个糖分子非酶促地与蛋白质或脂类结合的过程,通常会导致功能失调的分子,这些分子会促进衰老和各种慢性疾病。 通过抑制该过程,3-苯氧基苯甲酸甲酯的衍生物可能被用于减缓与年龄相关的疾病的进展并改善诸如糖尿病等疾病的管理 .
生物活性分子的合成
该化合物作为生物活性分子合成的前体。其衍生物已被合成和研究其生物活性,包括抗氧化剂、抗炎、抗过敏、免疫调节、心脏病学和抗菌作用。 这种广泛的潜在应用范围源于包含二苯醚片段的化合物的结构特征和性质 .
环境应用
在环境科学中,3-苯氧基苯甲酸甲酯已参与与细菌培养物对有机化合物的矿化有关的研究。研究表明,某些细菌共培养可以代谢和矿化3-苯氧基苯甲酸,这是一种相关化合物。 该过程对于环境中合成有机化合物的生物降解很重要 .
作用机制
Target of Action
Methyl 3-phenoxybenzoate, also known as 2-cyanoprop-2-yl 3-phenoxybenzoate, primarily targets the peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ is a type of nuclear receptor that plays a crucial role in regulating fatty acid storage and glucose metabolism . Glucokinase, on the other hand, is an enzyme that facilitates the phosphorylation of glucose, a critical step in the glycolysis pathway .
Mode of Action
Methyl 3-phenoxybenzoate acts as an agonist to PPAR-γ, meaning it binds to this receptor and activates it . This activation can lead to various downstream effects, including the regulation of fatty acid storage and glucose metabolism . Additionally, this compound is capable of activating glucokinase, which can enhance the conversion of glucose to glucose-6-phosphate, a key step in the glycolysis pathway . It also exhibits the ability to inhibit protein glycation .
Biochemical Pathways
The activation of PPAR-γ and glucokinase by Methyl 3-phenoxybenzoate affects several biochemical pathways. The activation of PPAR-γ can lead to increased fatty acid storage and improved glucose metabolism . The activation of glucokinase enhances the glycolysis pathway, promoting the conversion of glucose to glucose-6-phosphate . The inhibition of protein glycation prevents the formation of advanced glycation end products, which are implicated in various pathological conditions .
Result of Action
The activation of PPAR-γ and glucokinase by Methyl 3-phenoxybenzoate leads to molecular and cellular effects such as improved glucose metabolism, increased fatty acid storage, and inhibition of protein glycation . These effects could potentially be beneficial in the management of conditions like diabetes, where glucose metabolism is impaired .
安全和危害
未来方向
The broad spectrum of indications for compounds containing a diphenyloxide fragment is a result of their structural features and properties . It seemed worthwhile to synthesize and study the activity of 3-phenoxybenzoic acid derivatives for diabetes development targets such as peroxisome proliferator-activated receptor (PPAR) and AMP-activated kinase (AMPK) and their antiglycating properties .
生化分析
Biochemical Properties
Methyl 3-phenoxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit peroxisome proliferator-activated receptor γ (PPARγ) agonist activity, which is crucial in regulating glucose and lipid metabolism . Additionally, methyl 3-phenoxybenzoate can activate glucokinase and inhibit protein glycation . These interactions highlight its potential in modulating metabolic pathways and preventing complications related to diabetes.
Cellular Effects
Methyl 3-phenoxybenzoate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate PPARγ, leading to changes in gene expression related to glucose and lipid metabolism . Furthermore, methyl 3-phenoxybenzoate has been observed to inhibit dipeptidyl peptidase-4 (DPP-4) activity, which plays a role in glucose homeostasis . These effects demonstrate its potential in regulating cellular functions and metabolic processes.
Molecular Mechanism
The molecular mechanism of methyl 3-phenoxybenzoate involves its interaction with specific biomolecules. It binds to PPARγ, activating this receptor and leading to changes in gene expression . Additionally, methyl 3-phenoxybenzoate can inhibit DPP-4 activity, which affects glucose metabolism . These interactions highlight its role in modulating metabolic pathways and influencing cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-phenoxybenzoate can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that methyl 3-phenoxybenzoate remains stable under specific conditions, but its degradation products can also impact cellular processes . Long-term exposure to methyl 3-phenoxybenzoate has been observed to affect cellular metabolism and gene expression, indicating its potential for sustained biochemical effects.
Dosage Effects in Animal Models
The effects of methyl 3-phenoxybenzoate vary with different dosages in animal models. At lower doses, it has been found to exhibit beneficial effects on glucose and lipid metabolism . At higher doses, methyl 3-phenoxybenzoate can cause toxic or adverse effects, such as liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
Methyl 3-phenoxybenzoate is involved in various metabolic pathways. It is metabolized by enzymes such as PPARγ and DPP-4, which play crucial roles in glucose and lipid metabolism . Additionally, methyl 3-phenoxybenzoate can affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis . These interactions underscore its potential in modulating metabolic pathways and preventing metabolic disorders.
Transport and Distribution
The transport and distribution of methyl 3-phenoxybenzoate within cells and tissues are essential for its biochemical effects. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation . These interactions ensure that methyl 3-phenoxybenzoate reaches its target sites within cells, enabling it to exert its biochemical effects effectively.
Subcellular Localization
Methyl 3-phenoxybenzoate exhibits specific subcellular localization, which influences its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
methyl 3-phenoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-14(15)11-6-5-9-13(10-11)17-12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNMDCSPTJONPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198825 | |
| Record name | Benzoic acid, 3-phenoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50789-43-0 | |
| Record name | Methyl 3-phenoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50789-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-phenoxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050789430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-phenoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-phenoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 3-phenoxybenzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAU2SS7PED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is methyl 3-phenoxybenzoate formed during acrinathrin degradation in soil?
A: The research indicates that methyl 3-phenoxybenzoate is not directly formed from acrinathrin. Instead, it's a product of a multi-step degradation pathway. Acrinathrin undergoes hydrolytic cleavage near the cyano group, leading to the formation of 3-phenoxybenzaldehyde cyanohydrin. This compound then loses hydrogen cyanide, yielding 3-phenoxybenzaldehyde. Oxidation of this aldehyde produces 3-phenoxybenzoic acid, which upon decarboxylation, likely forms methyl 3-phenoxybenzoate. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















